(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride
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Overview
Description
(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride is a compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane typically involves cyclopropanation reactions. One method involves the use of palladium-catalyzed cyclopropanation of maleimides, which provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers can be easily isolated by chromatography on silica gel.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of flow technology has been reported as an enabling tool for accessing 1-azabicyclo[1.1.0]butanes, which are structurally related to 3-azabicyclo[3.1.0]hexane . This method allows for the efficient production of these compounds on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of 3-azabicyclo[3.1.0]hexane, which can be further modified for specific applications.
Scientific Research Applications
(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound is a nitrogen-containing heterocycle with significant potential in drug discovery.
1,2,4-Triazole-containing scaffolds: These compounds are unique heterocycles present in various pharmaceuticals and biologically important compounds.
3-Azabicyclo[3.1.1]heptanes:
Uniqueness
(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane is unique due to its specific bicyclic structure and the presence of an ethynyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1R)-1-ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c1-2-7-3-6(7)4-8-5-7;/h1,6,8H,3-5H2;1H/t6?,7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCVZODUGSBUGT-JWOPXBRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC1CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@]12CC1CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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